
4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine (BPTP) is a heterocyclic compound with a wide range of potential applications in science and medicine. It is a five-membered ring structure composed of two nitrogen atoms, two sulfur atoms, and one bromine atom. BPTP is used as a building block for the synthesis of a variety of molecules, including drugs and other biologically active compounds. BPTP is also used as a ligand in coordination chemistry, and has been studied for its potential applications in drug design and delivery.
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various pyrimidine derivatives, including those related to 4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, highlighting the importance of structural analysis in understanding their properties and potential applications. For instance, Yang et al. (2014) synthesized 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, demonstrating a process that offers advantages such as mild reaction conditions and good yields, with the structure characterized by NMR, MS, and X-ray diffraction analysis (Yang et al., 2014).
Biological and Antitumor Activities
Several studies have explored the biological and antitumor activities of pyrimidine derivatives. A notable example is the work by Wang et al. (2010), who synthesized a series of pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors showing potent in vitro and in vivo antitumor activity due to selective transport by folate receptors over the reduced folate carrier (Wang et al., 2010). This research indicates the compound's relevance in cancer treatment, emphasizing the targeting of specific cellular transport mechanisms for therapeutic efficacy.
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have also been reported to possess antimicrobial and anti-inflammatory properties. Tolba et al. (2018) prepared a series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018), highlighting their potential in developing new therapeutic agents.
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCLLLLNVVDMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

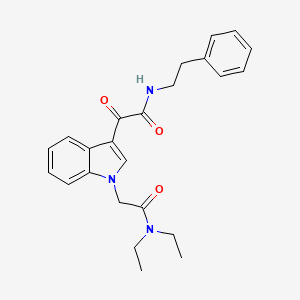
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)
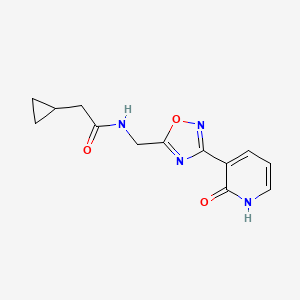
amine hydrochloride](/img/structure/B2699295.png)
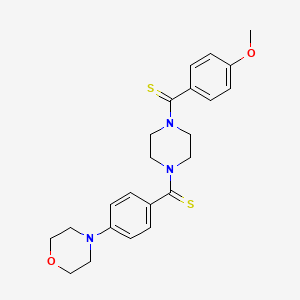


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)
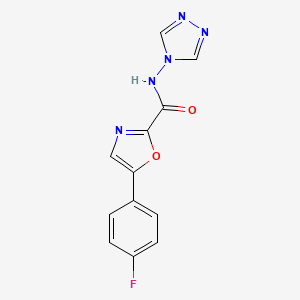
![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)
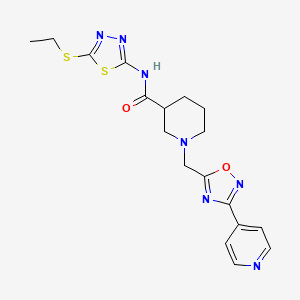
![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)